molecular formula C26H30N4S4 B2719330 2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 300557-71-5

2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2719330
CAS RN: 300557-71-5
M. Wt: 526.79
InChI Key: PZAFWZHBWQQQGC-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C26H30N4S4 and its molecular weight is 526.79. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Insights

One study delves into the synthesis and structural characterization of pyrimidine derivatives, showcasing methods that could be relevant to synthesizing or modifying the compound . For instance, the work by Glidewell et al. (2003) demonstrates the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to polymorphs with distinct hydrogen bonding and pi-pi interactions, which are critical for understanding the solid-state behavior of such compounds Glidewell, C., Low, J. N., Marchal, A., & Quesada, A. (2003). Acta crystallographica. Section C, Crystal structure communications.

Biological Applications

The research on pyrimidine derivatives extends to biological contexts, where these compounds often serve as key inhibitors or modulators for various biochemical pathways. Gangjee et al. (1996) explored 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, highlighting the potential antitumor and antibacterial applications of such molecules Gangjee, A., Mavandadi, F., Kisliuk, R., McGuire, J., & Queener, S. (1996). Journal of medicinal chemistry.

Advanced Materials and Chemical Properties

Further research underscores the versatility of pyrimidine-based compounds in the development of advanced materials or in the study of their unique chemical properties. For example, the study by Subasri et al. (2016) on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insights into the molecular conformations and intermolecular interactions of pyrimidine derivatives, which could inform the design of materials with specific optical or electronic characteristics Subasri, S., Timiri, A., Barji, N. S., Jayaprakash, V., Vijayan, V., & Velmurugan, D. (2016). Acta Crystallographica Section E: Crystallographic Communications.

properties

IUPAC Name

2-methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4S4/c1-15-27-23(21-17-9-3-5-11-19(17)33-25(21)29-15)31-13-7-8-14-32-24-22-18-10-4-6-12-20(18)34-26(22)30-16(2)28-24/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFWZHBWQQQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCCCSC4=NC(=NC5=C4C6=C(S5)CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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